molecular formula C14H11N3O6S2 B2755222 Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate CAS No. 681159-80-8

Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate

Cat. No.: B2755222
CAS No.: 681159-80-8
M. Wt: 381.38
InChI Key: XHYNLKKYUMOFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a thieno[2,3-d]thiazole core, which is a fused ring system combining a thiophene and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[2,3-d]thiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives, which may exhibit different chemical and biological properties.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can be further functionalized.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno[2,3-d]thiazole core and the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents such as thionyl chloride (SOCl₂) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety can lead to the formation of nitro-substituted thieno[2,3-d]thiazole derivatives, while reduction can yield amino-substituted analogs.

Scientific Research Applications

Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate exerts its effects depends on its specific application. In biological systems, the nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is particularly useful in antimicrobial applications, where the compound can target and kill bacterial cells.

Comparison with Similar Compounds

Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate can be compared with other similar compounds such as:

    Nitrofurantoin: A well-known antibiotic that also contains a nitrofuran moiety. Unlike this compound, Nitrofurantoin lacks the thieno[2,3-d]thiazole core.

    Thienamycin: An antibiotic with a thieno[2,3-d]thiazole core but without the nitrofuran moiety. It is known for its broad-spectrum antibacterial activity.

The uniqueness of this compound lies in its combination of structural features, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

ethyl 6-methyl-2-[(5-nitrofuran-2-carbonyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O6S2/c1-3-22-13(19)10-6(2)9-12(24-10)16-14(25-9)15-11(18)7-4-5-8(23-7)17(20)21/h4-5H,3H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYNLKKYUMOFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.